Dinitrosoethambutol

説明

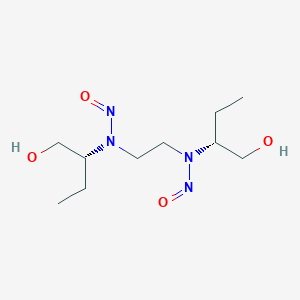

Dinitrosoethambutol, (R,R)- is an N-nitrosamine (NA) compound historically characterized by discordant toxicological profiles. This discrepancy prompted reevaluation using a sensitive, OECD-aligned Ames Test design, which resolved its mutagenicity and reaffirmed its carcinogenic hazard . Structurally, it features dual nitroso (-NO) groups attached to an ethambutol backbone, a configuration that influences its metabolic activation and DNA adduct formation.

特性

CAS番号 |

52322-22-2 |

|---|---|

分子式 |

C10H22N4O4 |

分子量 |

262.31 g/mol |

IUPAC名 |

N-(1-hydroxybutan-2-yl)-N-[2-[1-hydroxybutan-2-yl(nitroso)amino]ethyl]nitrous amide |

InChI |

InChI=1S/C10H22N4O4/c1-3-9(7-15)13(11-17)5-6-14(12-18)10(4-2)8-16/h9-10,15-16H,3-8H2,1-2H3 |

InChIキー |

GEIAKCPGVIYGOY-UHFFFAOYSA-N |

異性体SMILES |

CC[C@H](CO)N(CCN([C@H](CC)CO)N=O)N=O |

正規SMILES |

CCC(CO)N(CCN(C(CC)CO)N=O)N=O |

製品の起源 |

United States |

準備方法

The synthesis of Dinitrosoethambutol, (R,R)- involves several steps and specific reaction conditions. One common method includes the reaction of ethambutol with nitrosating agents under controlled conditions . The reaction typically requires a solvent such as acetone and a base like sodium bicarbonate to facilitate the formation of the nitroso groups . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .

化学反応の分析

Dinitrosoethambutol, (R,R)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dinitrosoethambutol, (R,R)- may result in the formation of oxides, while reduction may yield amines .

科学的研究の応用

Dinitrosoethambutol, (R,R)- has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

作用機序

The mechanism of action of Dinitrosoethambutol, (R,R)- involves its interaction with specific molecular targets and pathways. The nitroso groups in the compound can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules . This interaction can result in the modulation of various biological processes, including enzyme activity and signal transduction pathways .

類似化合物との比較

Table 1: Key Properties of Dinitrosoethambutol, (R,R)- and Related N-Nitrosamines

| Compound Name | Ames Test (Historical) | Ames Test (OECD-Aligned) | Rodent Carcinogenicity | Primary Target Organs (Rodents) | Metabolic Activation Pathway |

|---|---|---|---|---|---|

| Dinitrosoethambutol, (R,R)- | Negative | Positive | Positive | Liver, bladder | Cytochrome P450-mediated |

| Methyl(neopentyl)nitrosamine | Negative | Positive | Positive | Liver, lung | α-Hydroxylation |

| N-Methyl-N-nitroso-2-propanamine | Negative | Positive | Positive | Nasal cavity, liver | CYP2E1 oxidation |

| N-Nitrosodiisopropylamine | Negative | Positive | Positive | Esophagus, liver | Dealkylation |

| Bis(2-methoxyethyl)nitrosoamine | Negative | Positive | Positive | Kidney, thyroid | Glutathione conjugation |

| N-Nitroso-N-methyl-4-fluoroaniline | Negative | Positive | Positive | Stomach, spleen | N-demethylation |

| Mononitrosocaffeidine | Negative | Positive | Positive | Pancreas, liver | Nitroso-group reduction |

Structural and Functional Differences

- Dinitrosoethambutol, (R,R)-: Contains two nitroso groups and an ethambutol-derived diamine structure, enabling crosslinking with DNA bases. This contrasts with mononitrosocaffeidine, which has a single nitroso group and a caffeine-like backbone, leading to weaker DNA-binding affinity .

- Bis(2-methoxyethyl)nitrosoamine : The methoxyethyl groups enhance solubility but reduce metabolic stability compared to Dinitrosoethambutol, (R,R)-, resulting in shorter biological half-lives .

Mechanistic Insights

- Mutagenicity : The OECD-aligned Ames Test incorporated pre-incubation with induced rat liver S9 fractions and extended exposure times, enhancing sensitivity. This protocol detected mutagenicity in all seven NAs, including Dinitrosoethambutol, (R,R)-, which traditional tests missed due to insufficient metabolic activation .

- Carcinogenicity: Dinitrosoethambutol, (R,R)- induces liver and bladder tumors in rodents via alkylation of guanine residues, a mechanism shared with N-nitrosodiisopropylamine but distinct from N-methyl-N-nitroso-2-propanamine, which primarily forms nasal tumors through localized DNA damage .

Metabolic Pathways

- Dinitrosoethambutol, (R,R)- undergoes CYP450-mediated α-hydroxylation, generating reactive diazonium ions that alkylate DNA. This pathway parallels methyl(neopentyl)nitrosamine but diverges from bis(2-methoxyethyl)nitrosoamine , which relies on glutathione-S-transferase for detoxification .

Implications for Regulatory Classification

The revised Ames Test results align Dinitrosoethambutol, (R,R)- with other NAs as genotoxic carcinogens, necessitating stringent regulatory controls. Its dual nitroso groups and ethambutol-like structure position it as a high-priority compound for further mechanistic studies, particularly regarding organ-specific carcinogenesis .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (R,R)-Dinitrosoethambutol, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : Synthesis typically involves nitroso-group introduction to ethambutol precursors under controlled pH and temperature. Key steps include:

- Catalyst Selection : Use chiral catalysts to preserve stereochemical integrity .

- Purification : Chromatographic techniques (e.g., HPLC with chiral columns) to isolate the (R,R)-enantiomer. Validate purity via NMR and mass spectrometry .

- Reproducibility : Document reaction parameters (solvent, stoichiometry, time) rigorously, adhering to ICH guidelines for chemical synthesis .

Q. How should researchers characterize the stereochemical stability of (R,R)-Dinitrosoethambutol under varying physiological conditions?

- Methodological Answer :

- Experimental Design : Expose the compound to simulated biological matrices (e.g., pH 7.4 buffer, serum) and monitor enantiomeric excess via circular dichroism (CD) spectroscopy.

- Controls : Include racemic mixtures and pure enantiomers as benchmarks .

- Data Interpretation : Use time-course plots to quantify degradation rates and identify conditions inducing racemization .

Q. What in vitro assays are most appropriate for preliminary evaluation of (R,R)-Dinitrosoethambutol’s biological activity?

- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., nitroso-group reactivity):

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) with dose-response curves.

- Target Engagement : Fluorescence polarization assays to measure binding affinity to biomolecules (e.g., proteins with free thiol groups) .

- Statistical Rigor : Triplicate experiments with ANOVA to assess significance; report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of (R,R)-Dinitrosoethambutol across preclinical studies?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies and identify variables (e.g., dosing regimens, animal models) causing discrepancies. Use PRISMA guidelines for transparency .

- Meta-Analysis : Apply random-effects models to quantify heterogeneity. Stratify by study quality (e.g., SYRCLE risk-of-bias tool for animal studies) .

- Experimental Replication : Conduct standardized toxicity assays under harmonized conditions (e.g., OECD Test Guidelines) to isolate confounding factors .

Q. What computational strategies are effective for modeling the metabolic fate of (R,R)-Dinitrosoethambutol in human systems?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to simulate phase I/II metabolism. Cross-validate with experimental data from hepatic microsome assays .

- Docking Studies : Map nitroso-group interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict bioactivation pathways.

- Data Integration : Combine QSAR models with high-resolution mass spectrometry (HRMS) fragmentation patterns for metabolite identification .

Q. How should researchers design a longitudinal study to assess the environmental persistence of (R,R)-Dinitrosoethambutol in aquatic ecosystems?

- Methodological Answer :

- Sampling Strategy : Collect water/sediment samples from multiple sites pre- and post-exposure. Use LC-MS/MS for quantification at sub-ppb levels.

- Ecotoxicity Endpoints : Measure biomarker responses in model organisms (e.g., Daphnia magna survival, algal growth inhibition) .

- Statistical Workflow : Apply time-series analysis (e.g., ARIMA models) to decay kinetics data. Use R packages like

lme4for mixed-effects modeling .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent effects in (R,R)-Dinitrosoethambutol studies with small sample sizes?

- Methodological Answer :

- Nonparametric Tests : Use Wilcoxon signed-rank test for non-normal distributions.

- Bayesian Approaches : Implement hierarchical models to borrow strength across dose groups, reducing Type II errors .

- Visualization : Generate dose-response heatmaps with

ggplot2in R, highlighting confidence intervals .

Q. How can researchers ensure reproducibility when publishing spectral data (e.g., NMR, IR) for (R,R)-Dinitrosoethambutol?

- Methodological Answer :

- Metadata Standards : Adhere to NMReDATA format for NMR, including solvent, temperature, and referencing details.

- Repository Submission : Deposit raw data in public repositories (e.g., Zenodo) with DOIs.

- Peer Review : Include spectral assignments in supplementary materials, verified by independent analysts .

Tables for Reference

Table 1 : Key Characterization Techniques for (R,R)-Dinitrosoethambutol

Table 2 : Common Pitfalls in Toxicity Studies and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。